![molecular formula C9H15N5O B561990 Minoxidil-d10 CAS No. 1020718-66-4](/img/structure/B561990.png)
Minoxidil-d10
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Overview
Description
Minoxidil-d10 contains 10 deuterium atoms on the piperidine ring. It was originally developed as an internal standard for the quantification of minoxidil by GC- or LC-mass spectrometry .
Synthesis Analysis
Minoxidil was initially developed as a potent antihypertensive, but due to the adverse hypertrichotic effect it had on most patients, it soon became the first compound prescribed to grow hair . The antihypertensive activity of minoxidil is due to its sulphate metabolite, minoxidil sulfate .Molecular Structure Analysis
Minoxidil-d10 is a deuterated Minoxidil. Its molecular formula is C9H5D10N5O and it has a molecular weight of 219.31 .Chemical Reactions Analysis
Minoxidil-d10 is an ATP-sensitive potassium (KATP) channel opener, a potent oral antihypertensive agent, and a peripheral vasodilator that promotes vasodilation .Physical And Chemical Properties Analysis
Minoxidil-d10 has a molecular weight of 219.31 and a melting point of 248-250°C. It is slightly soluble in DMSO and Methanol when heated .Scientific Research Applications
Alopecia Treatment
Minoxidil-d10 is widely used in the treatment of androgenetic alopecia (AGA), a common hair-related disorder characterized by progressive hair loss . It is used in topical formulations to stimulate hair growth and restore hair condition .
Nanotechnology-Based Delivery Formulations
The development of nanotechnology-based formulations for hair loss therapeutic strategies has been growing. Topical Minoxidil-d10 delivery by means of these innovative formulations is known to enhance Minoxidil-d10 skin permeation and depot formation into hair follicles. This allows for Minoxidil-d10-controlled release, increased Minoxidil-d10 skin bioavailability, and enhanced therapeutic efficacy with minimal adverse effects .
3. Use in Compounded Hair Solutions and Foams An increasing number of pharmacies around the world are producing hair solutions and foams containing Minoxidil-d10 for alopecia. These are commonly using ready-to-use vehicles such as TrichoSol TM or TrichoFoam TM .
Stability Studies
Minoxidil-d10 is used in stability studies of compounded hair solutions and foams. These studies aim to assess the physical–chemical and microbiological stability and investigate the color change of compounded Minoxidil-d10 formulations .
Internal Standard for Quantification
Minoxidil-d10 is used as an internal standard for the quantification of Minoxidil .
Research on Color Change Impact
Minoxidil-d10 is used in research to study the impact of color change on the stability of compounded hair solutions and foams. The color change is noticeable, but apart from this parameter, no other quality attribute is affected throughout this period, including Minoxidil-d10 content .
Mechanism of Action
- Orally administered minoxidil lowers blood pressure by relaxing vascular smooth muscle. This effect occurs through its sulphated metabolite, minoxidil sulphate, which acts as an opener of sarcolemmal K ATP channels .
- Topical minoxidil is also used to treat androgenetic alopecia (hair loss). It shortens the telogen phase, causing resting hair follicles to prematurely enter the anagen (growth) phase. The exact mechanism in humans is not fully understood but likely involves similar pathways .
- The predominant site of minoxidil action is arterial, and venodilation does not occur with minoxidil .
- It activates extracellular signal-regulated kinase (ERK) and Akt pathways, preventing cell death by increasing the BCl-2/Bax ratio .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
Minoxidil-d10 is intended for use as an internal standard for the quantification of minoxidil by GC- or LC-mass spectrometry . The development of nanotechnology-based formulations as hair loss therapeutic strategies has been clearly growing, topical MNX delivery by means of these innovative formulations is known to enhance MNX skin permeation and depot formation into hair follicles, allowing for MNX-controlled release, increased MNX skin bioavailability and enhanced therapeutic efficacy with minimal adverse effects .
properties
IUPAC Name |
6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-YXALHFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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